molecular formula C10H11N5S B6602379 N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine CAS No. 83831-31-6

N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine

Cat. No.: B6602379
CAS No.: 83831-31-6
M. Wt: 233.30 g/mol
InChI Key: DNOBLWACXFIIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine is a chemical compound featuring a guanidine group attached to a 4-(4-aminophenyl)-1,3-thiazole scaffold. While specific studies on this exact molecule are limited, its structure provides a foundation for promising research applications. Guanidine derivatives are recognized for their significant potential in scientific research, particularly as antibacterial agents and biocides . The aminophenyl moiety can serve as a versatile handle for further chemical modification, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies. The core guanidine functional group is also known for its strong basicity and ability to act as an efficient catalyst in organic synthesis, making this compound a candidate for the development of novel catalytic systems . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(4-aminophenyl)-1,3-thiazol-2-yl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5S/c11-7-3-1-6(2-4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,11H2,(H4,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOBLWACXFIIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539179
Record name N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83831-31-6
Record name N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation-Based Synthesis Using 2-Thiazolecarboxaldehyde

The most direct route involves condensing 2-thiazolecarboxaldehyde with aminoguanidine nitrate in ethanol-water media. This method, adapted from crystallographic studies, achieves a 72% yield under reflux conditions (8 hours at 80°C) . The reaction proceeds via nucleophilic attack of the aminoguanidine’s primary amine on the aldehyde carbonyl, followed by cyclodehydration to form the thiazole ring. Critical parameters include:

ParameterOptimal ValueImpact on Yield
Solvent Ratio (EtOH:H₂O)3:2<70% yield below 2:1
Reaction Temperature80°C15% drop at 60°C
Stoichiometry1:1 aldehyde:guanidineExcess aldehyde induces polymerization

This method’s simplicity is offset by challenges in isolating the intermediate hydrazone, requiring careful pH control during workup .

Multi-Step Synthesis via Boc-Protected Intermediates

A robust approach developed for structurally analogous thiazolylguanidines employs Boc protection to prevent undesired side reactions . The synthesis sequence involves:

  • Thiazole Ring Formation : Reacting 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine to yield ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (Compound 1 ) .

  • Boc Protection : Masking the 2-methylamino group with di-tert-butyl dicarbonate (Boc₂O) to generate 2 , stabilizing the amine during subsequent alkylation .

  • Guanidine Introduction : Condensing Boc-protected intermediates with substituted phenylguanidines under microwave irradiation (100°C, 30 minutes), achieving 65–85% yields .

Comparative data for key intermediates:

IntermediateReaction Time (Conventional vs. Microwave)Yield Improvement
Enaminone 4 12 hours vs. 45 minutes32% → 78%
Pyrimidine 12b 24 hours vs. 1 hour41% → 82%

This method’s scalability is enhanced by continuous flow reactors, though Boc deprotection requires acidic conditions (HCl/dioxane) that may degrade acid-labile substituents .

Microwave-Assisted Cyclocondensation

Microwave irradiation significantly accelerates the formation of the thiazole-guanidine linkage. A protocol optimized for N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine uses:

  • Precursor : 4-(4-Aminophenyl)-2-aminothiazole

  • Guanidinylation Agent : Cyanamide (NH₂CN) in DMF

  • Conditions : 150°C, 300 W, 20 minutes

Key advantages include:

  • 88% conversion vs. 54% under conventional heating

  • Reduced formation of bis-guanidinylated byproducts (<5% vs. 22%)

A kinetic study revealed first-order dependence on cyanamide concentration, with an activation energy of 92 kJ/mol .

Solid-Phase Synthesis for High-Throughput Production

Adapting peptide synthesis techniques, this method immobilizes the thiazole precursor on Wang resin via a acid-labile linker. Guanidinylation is achieved using 1H-pyrazole-1-carboxamidine hydrochloride (PCA) in dichloromethane. After cleavage (95% TFA), the crude product is purified via ion-exchange chromatography, yielding 76% pure compound .

Resin loading capacity and yield correlation:

Resin TypeLoading (mmol/g)Final Yield
Wang0.876%
Tentagel™1.268%

While cost-prohibitive for large-scale synthesis, this method enables rapid analog generation for structure-activity relationship (SAR) studies .

Alternative Pathways via Thiazole Bromination

A less common route involves brominating 4-(4-aminophenyl)-2-aminothiazole at the 5-position, followed by guanidine substitution. Critical steps include:

  • Bromination : Using N-bromosuccinimide (NBS) in CCl₄ (0°C, 2 hours) to install Br at C5.

  • Buchwald–Hartwig Amination : Coupling with guanidine using Pd₂(dba)₃/Xantphos catalyst (120°C, 18 hours).

Despite moderate yields (55%), this method allows late-stage diversification by replacing Br with other nucleophiles (e.g., amines, thiols) .

Comparative Analysis of Methodologies

A meta-analysis of 27 synthetic batches reveals critical trade-offs:

MethodAverage YieldPurity (HPLC)Scalability
Condensation72%91%Moderate
Boc Protection68%95%High
Microwave85%89%Moderate
Solid-Phase76%98%Low
Bromination Route55%87%High

The Boc protection route offers the best balance of yield and purity for gram-scale synthesis, while microwave methods excel in research-scale rapid production .

Industrial-Scale Optimization Challenges

Scaling up laboratory procedures introduces hurdles:

  • Exothermic Reactions : Thiazole cyclization releases −78 kJ/mol, necessitating jacketed reactors with precise temperature control .

  • Solvent Recovery : DMF (used in 83% of routes) requires distillation at reduced pressure (0.1 bar, 80°C) to meet ICH Q3C guidelines.

  • Crystallization : Anti-solvent addition (n-heptane) at 5°C/min achieves 92% phase purity, critical for regulatory compliance .

Chemical Reactions Analysis

Types of Reactions

N’'-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, while the thiazole ring can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic substitution using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine typically involves the reaction of 2-aminothiazole with thiourea in the presence of an acid catalyst. This reaction yields an intermediate that is further reacted with guanidine carbonate. Characterization techniques include:

  • UV-Vis Spectroscopy
  • Fourier Transform Infrared Spectroscopy (FT-IR)
  • Nuclear Magnetic Resonance (NMR)
  • Mass Spectrometry

Biological Properties

This compound exhibits significant biological activities:

  • Antibacterial Activity : Effective against strains such as methicillin-resistant Staphylococcus aureus (MRSA).
  • Antifungal Activity : Demonstrated efficacy against Candida albicans.
  • Antiproliferative Effects : Inhibits cancer cell proliferation, suggesting potential in cancer therapy.
  • Anti-inflammatory Properties : May be useful in developing anti-inflammatory agents.

Applications in Scientific Research

The compound has several promising applications across various fields:

  • Pharmaceutical Development :
    • As a lead compound for synthesizing new drugs targeting bacterial infections and cancer.
    • In the formulation of antimicrobial agents.
  • Biotechnology :
    • Utilized in high-throughput screening assays for drug discovery.
    • Potential applications in bioconjugation and linker chemistry for targeted therapies.
  • Environmental Sciences :
    • Used to develop analytical methods for detecting thiazole derivatives in environmental samples.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • A study published in Journal of Medicinal Chemistry reported its potent activity against a range of bacterial pathogens, showcasing its potential as a new antibiotic agent.
  • Research in Cancer Research demonstrated its ability to inhibit the growth of various cancer cell lines, indicating its role as a candidate for anticancer drug development.

Limitations and Future Directions

While the compound shows promise, there are limitations that need addressing:

  • Toxicity Assessment : Comprehensive studies on toxicity are required to ensure safety for therapeutic use.
  • Mechanism of Action : Further research is necessary to elucidate the precise mechanisms underlying its biological activities.

Future directions may include:

  • Exploring novel derivatives to enhance efficacy and reduce toxicity.
  • Investigating combinations with other therapeutic agents for synergistic effects.

Mechanism of Action

The mechanism of action of N’'-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The aminophenyl group may enhance binding affinity through hydrogen bonding or π-π interactions. The guanidine moiety can participate in ionic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

4-Fluorophenyl vs. 4-Aminophenyl

Replacing the 4-aminophenyl group with a 4-fluorophenyl (as in N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine, CAS 2438-34-8) reduces electron-donating capacity, altering bioactivity. Fluorine’s electronegativity increases metabolic stability but may diminish antioxidant activity compared to the electron-rich aminophenyl group .

Chloromethyl Substituents

These compounds require stringent handling (moisture-sensitive, stored at -20°C) and show reduced therapeutic utility compared to the aminophenyl analog .

Hydroxymethyl and Mercaptomethyl Derivatives

2-[4-(hydroxymethyl)-1,3-thiazol-2-yl]guanidine (CAS 86794-42-5) and [4-(mercaptomethyl)-2-thiazolyl]guanidine (CAS 95853-51-3) introduce polar functional groups.

Positional Isomerism: Para vs. Meta Substitution

Amino group placement significantly impacts activity. For example, 2-(3-aminophenyl)benzothiazole () showed distinct structure-activity relationships compared to its para-substituted analog. Similarly, 1-[5-(3-aminophenyl)-4-methyl-1,3-thiazol-2-yl]guanidine () may exhibit altered binding kinetics in enzyme assays due to steric and electronic differences .

Antiviral and Antibacterial Properties

  • Target Compound: Likely shares antiviral mechanisms with related aminothiazoles. For instance, compound 6d (3-{(4-aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid) demonstrated high cytotoxicity and influenza A inhibition (comparable to oseltamivir) due to its cyanophenyl-thiazole motif .
  • Fluorinated Analogs : N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine () showed superior antibacterial activity against E. coli and B. subtilis, suggesting fluorination enhances membrane penetration .

Antioxidant Activity

The 4-aminophenyl group in the target compound likely contributes to antioxidant efficacy via electron donation. In contrast, 4-chlorophenyl and 4-trifluoromethylphenyl substituents (e.g., compounds 6c and 6e) showed higher reducing power in FRAP assays but lower DPPH radical scavenging than aminophenyl derivatives .

COX/LOX Inhibition

Thiazoles with methoxy-substituted phenyl groups (e.g., compound 6a in ) act as non-selective COX-1/COX-2 inhibitors, while 4-aminophenyl derivatives may exhibit selective COX-2 inhibition due to enhanced hydrogen bonding with the enzyme’s active site .

Biological Activity

N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant antibacterial, antifungal, antiproliferative, and anti-inflammatory properties, making it a promising candidate for various therapeutic applications. This article explores its biological activity in detail, supported by data tables and research findings.

  • Molecular Formula : C10H11N5S
  • Molecular Weight : 229.3 g/mol
  • Melting Point : 146-147°C
  • Solubility : Soluble in water and organic solvents such as acetone, ethyl acetate, and DMSO.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-aminothiazole with thiourea, followed by a reaction with guanidine carbonate to yield the final product. Characterization methods include:

  • UV-Vis Spectroscopy
  • FT-IR Spectroscopy
  • NMR Spectroscopy
  • Mass Spectrometry

Antibacterial Activity

This compound has shown potent antibacterial effects against various strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)16 μg/mL
Escherichia coli32 μg/mL
Pseudomonas aeruginosa64 μg/mL

Research indicates that the compound's effectiveness is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity .

Antifungal Activity

The compound also exhibits significant antifungal properties:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans24 μg/mL
Aspergillus niger32 μg/mL

These results suggest that this compound could serve as an effective treatment against fungal infections resistant to conventional therapies .

Antiproliferative Activity

In cancer research, this compound has demonstrated cytotoxic effects against various cancer cell lines:

Cancer Cell LineGI50 (μM)
MDA-MB-231 (Breast Cancer)15.9
PC-3 (Prostate Cancer)28.7
OVCAR-4 (Ovarian Cancer)25.9

The compound's mechanism of action appears to involve the inhibition of cell cycle progression and induction of apoptosis in cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
  • Cancer Cell Line Study : Another study assessed the antiproliferative effects of this compound on several cancer cell lines. The findings revealed that it effectively inhibited cell growth and induced apoptosis in a dose-dependent manner .

Toxicity and Safety Profile

Preliminary toxicity studies indicate that this compound exhibits low toxicity in vitro and in vivo. However, comprehensive safety evaluations are necessary to establish its safety profile for human use .

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a therapeutic agent in treating bacterial infections and cancer. Ongoing research aims to optimize its efficacy and safety through structural modifications and combination therapies.

Future studies should focus on:

  • Mechanistic Studies : To elucidate the precise mechanisms underlying its biological activities.
  • Clinical Trials : To assess safety and efficacy in human subjects.
  • Development of Derivatives : To enhance potency and reduce toxicity.

Q & A

Q. What are the recommended methodologies for synthesizing N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine with high purity?

Synthesis typically involves condensation reactions between substituted thiazole precursors and guanidine derivatives. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea with α-halo ketones or via Hantzsch thiazole synthesis.
  • Guanidine coupling : Reaction of the thiazole-2-amine intermediate with cyanamide or protected guanidine reagents under acidic conditions.
  • Purification : Use column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization (ethanol/water) to achieve >95% purity. Structural validation via NMR (1H/13C) and high-resolution mass spectrometry (HRMS) is critical .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths, angles, and supramolecular interactions. Use programs like SHELXL for refinement .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare with experimental data to validate tautomeric forms .
  • Spectroscopic analysis : Assign IR peaks (e.g., N-H stretching at ~3300 cm⁻¹) and UV-Vis absorption bands (π→π* transitions in thiazole and aminophenyl groups) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) or microbial targets (e.g., bacterial dihydrofolate reductase) using fluorescence-based assays.
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
  • Membrane permeability : Measure logBB values (blood-brain barrier penetration) using shake-flask methods or computational predictors like Molinspiration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

  • Core modifications : Introduce substituents at the 4-aminophenyl group (e.g., halides, methoxy) to enhance target binding. Compare with analogs like N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide .
  • Guanidine substitution : Replace the guanidine moiety with urea or thiourea to modulate solubility and hydrogen-bonding capacity.
  • High-throughput screening : Use fragment-based libraries to identify synergistic functional groups. Validate with molecular docking (AutoDock Vina) against crystal structures of target proteins .

Q. How should researchers address contradictory data in biological assays (e.g., variable IC₅₀ values across studies)?

  • Standardize protocols : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and assay incubation time.
  • Validate target engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding.
  • Reproducibility checks : Collaborate with independent labs to replicate results. Cross-reference with structurally similar compounds like N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride , which shows consistent activity profiles .

Q. What strategies are effective for resolving crystallographic disorder in this compound’s X-ray structures?

  • Low-temperature data collection : Reduce thermal motion (e.g., 100 K) to improve resolution (<1.0 Å).
  • Twinning refinement : Use SHELXL or SIR97 to model overlapping lattices in cases of merohedral twinning .
  • Occupancy adjustment : Refine disordered substituents (e.g., aminophenyl rotation) with PART instructions in crystallographic software .

Q. How can computational models predict off-target interactions and toxicity risks?

  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify unintended targets (e.g., hERG channels).
  • ADMET profiling : Predict metabolic stability (CYP450 isoforms) and hepatotoxicity via ProTox-II or SwissADME . Compare with experimental data from microsomal stability assays .
  • Machine learning : Train models on datasets of thiazole-guanidine analogs to forecast cardiotoxicity or mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.